molecular formula C8H13N3 B061590 2-N,5,6-trimethylpyridine-2,3-diamine CAS No. 161091-53-8

2-N,5,6-trimethylpyridine-2,3-diamine

Cat. No.: B061590
CAS No.: 161091-53-8
M. Wt: 151.21 g/mol
InChI Key: DEFMFZACVLTYTJ-UHFFFAOYSA-N
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Description

2-N,5,6-Trimethylpyridine-2,3-diamine is a pyridine derivative with amino groups at positions 2 and 3 and methyl substituents at positions 5, 6, and the 2-amino nitrogen (N-methyl).

Properties

CAS No.

161091-53-8

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

2-N,5,6-trimethylpyridine-2,3-diamine

InChI

InChI=1S/C8H13N3/c1-5-4-7(9)8(10-3)11-6(5)2/h4H,9H2,1-3H3,(H,10,11)

InChI Key

DEFMFZACVLTYTJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N=C1C)NC)N

Canonical SMILES

CC1=CC(=C(N=C1C)NC)N

Synonyms

2,3-Pyridinediamine,N2,5,6-trimethyl-

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-N,5,6-trimethylpyridine-2,3-diamine with its analogs, focusing on substituent effects, synthesis, spectroscopic properties, and biological activity.

Substituent Effects on Physicochemical Properties
Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Notes CAS Number Reference
6-Methylpyridine-2,3-diamine 6-CH₃, NH₂ at 2,3 C₆H₉N₃ 123.16 Hydrochloride salt improves solubility 77712-94-8
6-Methoxypyridine-2,3-diamine 6-OCH₃, NH₂ at 2,3 C₆H₉N₃O 139.16 Methoxy group enhances electron density 28020-38-4
N3-Methyl-6-(trifluoromethyl)pyridine-2,3-diamine 6-CF₃, NH₂ at 2, N-CH₃ at 3 C₇H₉F₃N₃ 192.16 Fluorine increases lipophilicity 1383948-57-9
This compound (hypothetical) 2-N-CH₃, 5,6-CH₃, NH₂ at 3 C₈H₁₃N₃ 151.21 Methyl groups may sterically hinder reactivity N/A

Key Observations :

  • Electron-Donating vs. In contrast, trifluoromethyl (CF₃) groups are electron-withdrawing, which may reduce basicity but improve metabolic stability .
  • Solubility : Hydrochloride salts (e.g., 6-methylpyridine-2,3-diamine dihydrochloride) are commonly used to improve aqueous solubility for biological testing .
  • Steric Effects : Multiple methyl groups (as in the target compound) could hinder intermolecular interactions or coordination with metal ions, impacting catalytic or pharmaceutical applications .

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